molecular formula C14H25Cl2N3O3 B12733947 ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride CAS No. 104373-87-7

ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride

Cat. No.: B12733947
CAS No.: 104373-87-7
M. Wt: 354.3 g/mol
InChI Key: YCQADZDYCHPXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride is a chemical compound with the molecular formula C14H25Cl2N3O3. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate typically involves the reaction of 4-(2-pyridyl)piperazine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain white lamellar crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The final product is subjected to rigorous quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in neurotransmission, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

104373-87-7

Molecular Formula

C14H25Cl2N3O3

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride

InChI

InChI=1S/C14H21N3O2.2ClH.H2O/c1-2-19-14(18)6-8-16-9-11-17(12-10-16)13-5-3-4-7-15-13;;;/h3-5,7H,2,6,8-12H2,1H3;2*1H;1H2

InChI Key

YCQADZDYCHPXMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.